![molecular formula C13H9ClN2O4 B12899759 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate is an organic compound belonging to the class of benzamides. It contains a carboxamido substituent attached to a benzene ring, making it a part of the benzenoids super class
Preparation Methods
The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate can be achieved through multicomponent reactions. One such method involves the use of salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones in a pyridine-ethanol catalyst/solvent system. This process includes a series of reactions such as Knoevenagel condensation, Michael addition, double Pinner-type reaction cyclization, and isomerization followed by protonation . Industrial production methods may involve similar multistep processes with optimization for large-scale synthesis.
Chemical Reactions Analysis
5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate include other benzamides and pyridinones. These compounds share structural similarities but may differ in their specific functional groups and overall activity. For example, compounds like 2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Properties
Molecular Formula |
C13H9ClN2O4 |
|---|---|
Molecular Weight |
292.67 g/mol |
IUPAC Name |
(5-chloro-2-oxo-1H-pyridin-3-yl) 2H-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-5-11(12(17)15-6-8)20-13(18)16-7-19-10-4-2-1-3-9(10)16/h1-6H,7H2,(H,15,17) |
InChI Key |
LCAOVBKSFPWTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2O1)C(=O)OC3=CC(=CNC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


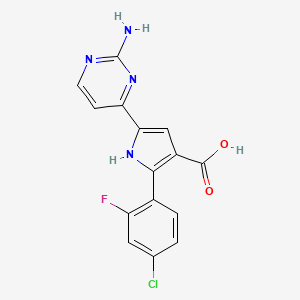
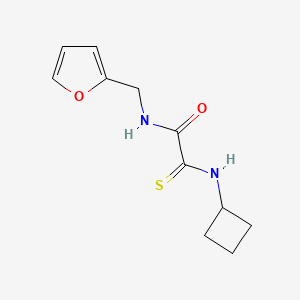
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
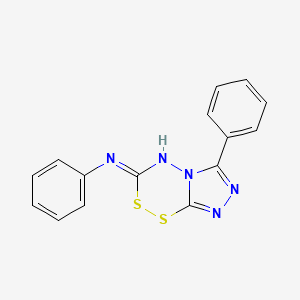
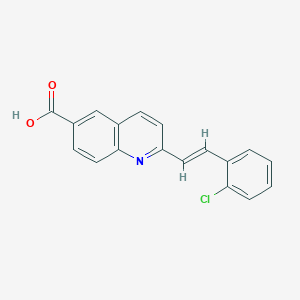

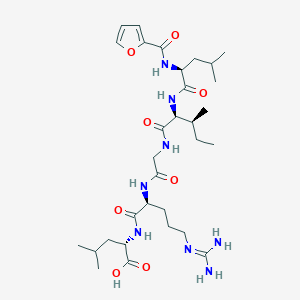
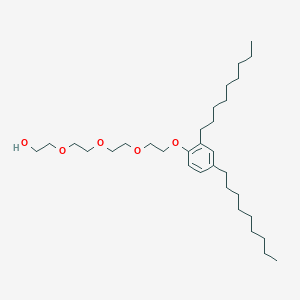
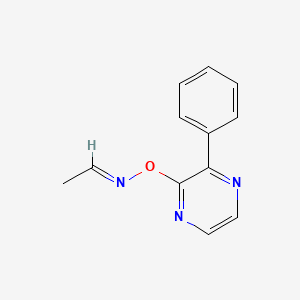
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)
![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
